BenchChemオンラインストアへようこそ!

Benmoxin

MAO-A inhibition Enzyme kinetics Selectivity profiling

Sourcing Benmoxin ensures access to a unique hydrazine-class MAOI with transient binding, enabling rapid 24–48h enzyme recovery not replicable by other hydrazines. Its intermediate MAO-A/MAO-B selectivity (83:1 ratio) fills a critical gap in reference panels between Moclobemide (167:1) and Tranylcypromine (0.25:1). A 3.3× higher oral LD50 vs. Mebanazine provides a quantifiable safety margin for chronic in vivo models. Ideal as a calibrated translational benchmark (66% HAMD-17 reduction) for behavioral assay validation.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
CAS No. 7654-03-7
Cat. No. B1667994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenmoxin
CAS7654-03-7
SynonymsBenmoxin;  Neuralex;  Nerusil; 
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18)
InChIKeyBEWNZPMDJIGBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benmoxin (CAS 7654-03-7) Procurement Guide: Core Specifications and Class Profile


Benmoxin (also known as Mebamoxine, trade names Neuralex/Nerusil) is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class [1]. This small molecule (C15H16N2O, MW 240.30 g/mol) functions as a research tool for studying MAO-mediated neurotransmitter regulation . It was first synthesized in 1967 and historically used in Europe as an antidepressant; however, it is no longer marketed as a pharmaceutical agent, positioning it exclusively as a reference standard or research compound for current procurement purposes [2].

Why Generic MAOI Substitution Fails: Benmoxin's Differentiated Binding Kinetics


Procurement of a generic or closely related hydrazine MAOI cannot be substituted for Benmoxin in analytical workflows or mechanism-specific assays due to quantifiable divergence in binding kinetics and enzyme inhibition profiles. Unlike prototypical hydrazine MAOIs which form covalent, irreversible adducts with the flavin adenine dinucleotide (FAD) cofactor, Benmoxin exhibits a distinct transient hydrogen-bonding interaction that permits comparatively rapid restoration of enzymatic activity (within 24–48 hours versus multi-week recovery periods) . This functional intermediate state—between true irreversibility and true reversibility—confers a unique experimental window for studying MAO inhibition washout dynamics and is not replicable by other hydrazine-class compounds [1].

Quantitative Differentiation Evidence: Benmoxin vs. Comparator MAOIs


Evidence 1: Distinct MAO-A Selectivity Ratio vs. Moclobemide and Tranylcypromine

Benmoxin demonstrates an intermediate MAO-A/MAO-B selectivity profile distinct from both the highly selective RIMA Moclobemide and the non-selective Tranylcypromine. In vitro enzyme assays report a MAO-A IC50 of ~1.2 µM for Benmoxin with minimal MAO-B inhibition (>100 µM), yielding an A/B selectivity ratio of 83:1. This profile positions Benmoxin as a functionally selective MAO-A inhibitor within its class, differing from Moclobemide's 167:1 ratio and Tranylcypromine's 0.25:1 (non-selective) ratio . The intermediate selectivity offers a distinct pharmacological fingerprint for studies comparing graded MAO inhibition.

MAO-A inhibition Enzyme kinetics Selectivity profiling

Evidence 2: Accelerated Plasma MAO Normalization Kinetics vs. Phenelzine

A quantitative pharmacodynamic study in healthy human volunteers (n=6) treated with Benmoxin (75 mg/day for 4 weeks) demonstrated that plasma MAO activity normalized within 1 week following treatment discontinuation [1]. This rapid recovery contrasts sharply with phenelzine (prototypical hydrazine MAOI), for which MAO activity typically requires 2–3 weeks for substantial recovery due to covalent enzyme adduct formation [2]. The differential in washout kinetics is attributable to Benmoxin's distinct binding mode (transient hydrogen bonding vs. covalent adduct formation).

MAO inhibition Pharmacodynamics Recovery kinetics

Evidence 3: Higher Rat Oral LD50 vs. Mebanazine (Reduced Acute Toxicity)

Among hydrazine-class MAOIs, Benmoxin exhibits a comparatively favorable acute toxicity profile as measured by rat oral LD50. Benmoxin's LD50 of 675 mg/kg is approximately 3.3-fold higher than that of the closely related hydrazine Mebanazine (LD50 ~204 mg/kg), indicating a wider acute safety margin in rodent models [1]. This differential provides a quantifiable toxicological distinction for researchers selecting among hydrazine MAOIs for in vivo studies.

Toxicology Safety margin Preclinical

Evidence 4: Superior Clinical Efficacy Reduction vs. Tricyclic Antidepressants

In double-blind clinical trials, Benmoxin demonstrated superior antidepressant efficacy compared to tricyclic antidepressants (TCAs) as measured by Hamilton Rating Scale for Depression (HAMD-17) score reduction. Benmoxin achieved a 66% reduction in HAMD-17 scores compared to a 41% reduction observed with TCAs, representing a 25 percentage-point absolute improvement and approximately 61% relative greater symptom reduction . This quantitative efficacy differential provides empirical justification for selecting Benmoxin as a reference standard in preclinical models evaluating MAOI versus TCA mechanisms.

Antidepressant efficacy HAMD-17 Clinical trial

Benmoxin (CAS 7654-03-7) Targeted Application Scenarios for Research Procurement


Scenario 1: MAO Washout Kinetics Studies Requiring Rapid Enzyme Recovery

Use Benmoxin as a positive control or test compound in pharmacodynamic studies examining MAO inhibition recovery kinetics. The 1-week plasma MAO normalization window post-cessation (versus 2–3 weeks for phenelzine) enables more efficient experimental timelines for washout studies. This is particularly valuable for in vivo protocols requiring sequential dosing paradigms with minimal carryover effects between treatment phases [1].

Scenario 2: Graded MAO-A Selectivity Profiling in Neurotransmitter Regulation Models

Deploy Benmoxin as a reference compound representing intermediate MAO-A/MAO-B selectivity (83:1 ratio). This fills a critical gap in selectivity panels where Moclobemide (167:1) and Tranylcypromine (0.25:1) represent the extremes but no intermediate reference exists. Applications include ex vivo neurotransmitter measurement assays and receptor binding studies examining functional consequences of graded MAO inhibition .

Scenario 3: In Vivo Rodent Studies Prioritizing Reduced Acute Toxicity Among Hydrazine MAOIs

Select Benmoxin for in vivo rodent models where hydrazine-class MAO inhibition is required but acute toxicity concerns limit the use of alternatives such as Mebanazine. The 3.3-fold higher oral LD50 (675 mg/kg vs. ~204 mg/kg) provides a quantifiable safety margin advantage, reducing premature mortality and enabling longer-term dosing protocols in chronic administration studies .

Scenario 4: MAOI vs. TCA Comparative Efficacy Benchmarking in Preclinical Depression Models

Utilize Benmoxin as a reference standard for MAOI-class efficacy benchmarking against tricyclic antidepressants in preclinical depression models (e.g., forced swim test, tail suspension test). The 25 percentage-point clinical efficacy differential (66% vs. 41% HAMD-17 reduction) provides a validated translational benchmark for calibrating behavioral assay sensitivity and predicting clinical translatability of novel compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benmoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.